Fmoc-S-trityl-D-Homocysteine
Description
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Properties
Molecular Weight |
599.75 |
|---|---|
Origin of Product |
United States |
Contextual Significance in Synthetic Organic and Peptide Chemistry
Fmoc-S-trityl-D-Homocysteine serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern biochemistry and pharmaceutical development. lookchem.comvulcanchem.com The Fmoc group provides temporary protection for the α-amino group of the homocysteine, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain. vulcanchem.com This protection can be selectively removed under mild basic conditions, typically with piperidine (B6355638), leaving other protecting groups intact. publish.csiro.au
The trityl group, on the other hand, offers robust protection for the thiol (-SH) group in the homocysteine side chain. vulcanchem.com This is vital to prevent its unintended oxidation or participation in side reactions. The trityl group is stable under the basic conditions used to remove the Fmoc group but can be cleaved using trifluoroacetic acid (TFA) under acidic conditions. This "orthogonal" protection scheme, where one protecting group can be removed without affecting the other, grants chemists precise control over the peptide synthesis process. vulcanchem.com This level of control is essential for creating complex peptide structures, including cyclic peptides, and for incorporating specific modifications. chemimpex.com
The unique structural feature of homocysteine, which has an additional methylene (B1212753) (-CH₂) group in its side chain compared to cysteine, alters the steric and electronic properties of peptides where it is incorporated. This can influence the peptide's folding, stability, and biological activity.
Overview of D Amino Acid Derivatives in Research
While L-amino acids are the proteinogenic amino acids predominantly found in nature, their D-isomers (D-amino acids) are gaining increasing attention in scientific research for their unique properties and therapeutic potential. mdpi.comthieme-connect.com D-amino acids are found in various organisms, including bacteria, plants, and mammals, where they play significant physiological roles. mdpi.comthieme-connect.com
In the realm of drug discovery and development, the incorporation of D-amino acids into peptides offers several distinct advantages:
Enhanced Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, the enzymes that break down proteins. mdpi.commdpi.com This increased biostability leads to a longer half-life in the body, which can improve the efficiency of peptide-based drugs. mdpi.com
Altered Bioactivity: The different stereochemistry of D-amino acids can lead to altered conformational properties in peptides. vulcanchem.com This can result in increased receptor binding affinity and, in some cases, enhanced biological activity compared to their L-amino acid counterparts. mdpi.commdpi.com
Novel Therapeutic Applications: D-amino acids have shown promise in a variety of therapeutic areas. They have been investigated for their potential to treat neurological diseases, protect tissues from injury, inhibit the growth of cancer cells, and disrupt bacterial biofilms. mdpi.comnih.gov
The use of D-amino acid derivatives like Fmoc-S-trityl-D-Homocysteine allows researchers to harness these beneficial properties in the design of new and more effective peptide-based therapeutics. lookchem.comchemimpex.com
Historical Development and Evolution of Fmoc/trt Protection Strategies
Strategies for the Preparation of Fmoc-S-trityl-D-Homocysteine
The synthesis of this compound is a multi-step process that requires careful selection of starting materials and precise control over reaction conditions to ensure high yield and purity.
Precursor Selection and Derivatization Routes
The primary precursor for the synthesis is D-homocysteine. This amino acid is structurally similar to cysteine but contains an additional methylene (B1212753) group in its side chain, which imparts different conformational properties to the resulting peptides. The synthesis involves the derivatization of D-homocysteine to introduce the necessary protecting groups. researchgate.netgoogle.comresearchgate.net
A common route involves the protection of the amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and the thiol group with a trityl (Trt) group. cymitquimica.com The order of these protection steps can be varied, but often the amino group is protected first.
Protecting Group Introduction Mechanisms
The introduction of the Fmoc and trityl protecting groups is critical for preventing unwanted side reactions during peptide synthesis. highfine.com
Fmoc Group Introduction: The N-terminal amino group of D-homocysteine is typically protected by reacting it with Fmoc-Cl in a basic solution, such as aqueous sodium bicarbonate. organic-chemistry.org The reaction is generally stirred for an extended period to ensure completion.
Trityl Group Introduction: The thiol side chain of D-homocysteine is protected with a trityl group. google.com This is essential to prevent oxidation of the thiol to a disulfide during synthesis. peptide.com The trityl group is favored in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability under the basic conditions used for Fmoc group removal and its lability in the final acidic cleavage step. bachem.comsigmaaldrich.com
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity of this compound requires optimization of several reaction parameters.
| Parameter | Optimized Condition | Rationale |
| Temperature | Reactions are often conducted at or below room temperature (≤25°C). | To minimize potential side reactions and racemization. |
| pH | Maintained in the basic range during Fmoc protection and adjusted to acidic pH during workup. | To ensure the reactivity of the amino group for Fmoc protection and to facilitate product isolation. |
| Solvent | A biphasic system like dioxane and water is often used for Fmoc protection. | To dissolve both the water-soluble amino acid and the organic-soluble Fmoc-Cl. |
| Purification | The final product is typically purified by extraction and may require chromatographic techniques like HPLC for high purity. csic.es | To remove unreacted starting materials and byproducts. |
Solid-Phase Peptide Synthesis (SPPS) Incorporation
This compound is a key reagent for incorporating D-homocysteine residues into peptides using Solid-Phase Peptide Synthesis (SPPS). chemimpex.compeptide.com
Fmoc/tBu Strategy in D-Homocysteine Residue Incorporation
The most common strategy for SPPS is the Fmoc/tBu (tert-butyl) approach. beilstein-journals.orgiris-biotech.de In this method, the N-terminal α-amino group is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups like t-butyl and, in the case of homocysteine, the trityl group. bachem.comcblpatras.gr
The synthesis cycle involves:
Attachment of the first Fmoc-protected amino acid to a solid support (resin). peptide.com
Removal of the Fmoc group with a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). pacific.edu
Coupling of the next Fmoc-protected amino acid, in this case, this compound, to the free amino group on the resin. pacific.edu
Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. peptide.com
Final cleavage of the peptide from the resin and removal of all side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA). peptide.comiris-biotech.de The trityl group is readily cleaved under these conditions. peptide.comsigmaaldrich.com
The use of trityl protection for the homocysteine side chain offers advantages over t-butyl protection in certain sequences, as it can lead to purer peptides. cblpatras.gr
Coupling Efficiency and Reagent Selection in SPPS
The efficiency of the coupling reaction is crucial for the successful synthesis of long peptides. thieme-connect.com A variety of coupling reagents are available to activate the carboxylic acid group of the incoming amino acid, facilitating the formation of the peptide bond. bachem.comnih.gov
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.compeptide.com
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) peptide.com | Widely used, often in combination with additives like HOBt (Hydroxybenzotriazole) to reduce racemization. bachem.com DIC is preferred in SPPS as the urea (B33335) byproduct is more soluble. bachem.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP sigmaaldrich.com | Generally provide clean reactions and are ideal for in-situ activation as they do not cause guanidinylation side reactions. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU sigmaaldrich.comnih.gov | Highly efficient and fast-acting. sigmaaldrich.comnih.gov HATU is particularly effective for difficult couplings. sigmaaldrich.com COMU is a safer, non-explosive alternative to benzotriazole-based reagents. bachem.comnih.gov |
The choice of coupling reagent can significantly impact the yield and purity of the final peptide. For instance, phosphonium reagents are often favored for their cleaner reaction profiles compared to uronium reagents, which can sometimes cause chain termination. sigmaaldrich.com The efficiency of these reagents generally follows the order OAt > Oxyma Pure > OBt, which relates to the reactivity of the active ester they generate. sigmaaldrich.com For sterically hindered couplings, more reactive reagents like HATU or PyAOP are often employed. sigmaaldrich.com
Orthogonal Protecting Group Compatibility and Management
In the synthesis of complex peptides, the concept of orthogonal protection is paramount, allowing for the selective removal of one type of protecting group in the presence of others. peptide.com this compound is a prime example of a building block designed with this principle in mind. The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group and the S-trityl (Trt) group exhibit distinct lability, forming a compatible and manageable pair for peptide synthesis. peptide.combiosynth.com
The Fmoc group is characteristically base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). tcichemicals.com This deprotection is highly selective, leaving acid-labile groups such as the S-trityl group, tert-butoxycarbonyl (Boc), and O-tert-butyl (OtBu) intact. highfine.compeptide.com Conversely, the trityl group is highly sensitive to acid. tcichemicals.com It is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (B1312306) (TIPS) to prevent side reactions with sensitive residues like tryptophan or cysteine. uci.eduthermofisher.com
This orthogonality allows for a strategic approach to peptide synthesis. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc group is removed at each cycle to elongate the peptide chain, while the S-trityl group remains to protect the homocysteine thiol. bachem.com The S-trityl group is then removed during the final cleavage of the peptide from the resin, along with other acid-labile side-chain protecting groups. uci.edu This strategy is fundamental to the widely used Fmoc/tBu (tert-butyl) approach in SPPS. biosynth.com
The compatibility extends to other protecting groups as well. For example, groups like Alloc (allyloxycarbonyl), which are removed by palladium catalysis, or Cbz (benzyloxycarbonyl), removed by hydrogenolysis, can be used in conjunction with the Fmoc/Trt system for more complex synthetic routes, such as the on-resin cyclization of peptides. highfine.compeptide.com
Table 1: Orthogonal Deprotection Schemes
| Protecting Group | Reagent for Removal | Stability of Other Groups |
|---|---|---|
| Fmoc | 20% Piperidine in DMF | Stable: Trt, Boc, tBu, Pbf |
| Trityl (Trt) | 95% TFA / Scavengers | Stable under basic conditions used for Fmoc removal |
| Boc | TFA | Stable under basic conditions for Fmoc removal |
| Alloc | Pd(0) catalyst | Stable to acid and base |
On-Resin Manipulations and Derivatizations
The S-trityl protection of the homocysteine side chain in this compound allows for various on-resin chemical manipulations. While the trityl group is generally stable, its selective removal on the resin is possible under very mild acidic conditions, which can be fine-tuned to leave other acid-sensitive linkers or protecting groups intact. iris-biotech.de This opens avenues for the specific derivatization of the homocysteine thiol group while the peptide is still anchored to the solid support.
For instance, after selective deprotection of the S-trityl group, the liberated thiol can be involved in the formation of disulfide bridges. This is a common strategy for creating cyclic peptides on-resin. By having another cysteine or homocysteine residue with a different, orthogonally protected thiol group (e.g., Acm - acetamidomethyl), specific disulfide bond pairings can be directed.
Furthermore, the thiol group can be a handle for other modifications. Alkylation, acylation, or conjugation to other molecules (like fluorescent labels or lipids) can be performed on the resin-bound peptide. semanticscholar.orgnih.gov For example, the on-resin conversion of homoserine to iodohomoalanine, which is then susceptible to nucleophilic attack, demonstrates a method for late-stage functionalization. semanticscholar.orgnih.gov A similar principle could be applied to a deprotected homocysteine thiol, reacting it with various electrophiles to introduce diverse functionalities.
The derivatization of homocysteine itself is a subject of analytical interest, with methods developed to modify its thiol group for detection by techniques like HPLC. nih.govcreative-proteomics.commdpi-res.com These derivatization chemistries can potentially be adapted for on-resin applications to create novel peptide structures.
Solution-Phase Synthetic Approaches
While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production or for peptides that are difficult to assemble on a solid support. this compound is also amenable to solution-phase methodologies.
Fragment Condensation Methodologies
In this context, a peptide fragment containing S-trityl-D-homocysteine can be synthesized and purified. The N-terminal Fmoc group would be removed, and the resulting fragment with a free amine would be coupled to another peptide fragment with an activated C-terminal carboxyl group. The stability of the S-trityl group under the various coupling and deprotection steps (other than strong acid) is advantageous here. google.com Native Chemical Ligation (NCL) is a specific type of fragment condensation where a peptide with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine. mdpi.com Variations of this technique have been developed that utilize homocysteine residues, expanding the utility of this amino acid in creating large proteins. mdpi.com
Sequential Coupling in Solution Synthesis
Sequential, or stepwise, coupling in solution involves the addition of one amino acid at a time to the growing peptide chain, with purification of the intermediate product after each step. acs.org The synthesis starts from the C-terminal amino acid ester. The N-terminal Fmoc group is removed, and the next Fmoc-protected amino acid, such as this compound, is coupled using a standard coupling reagent.
The choice of coupling reagents and conditions is critical to ensure high yields and minimize side reactions. The process is repeated until the desired peptide is assembled. The final step involves the removal of all protecting groups, including the S-trityl group, typically with strong acid. google.com
Stereochemical Control and Purity in Synthesis
Maintaining the stereochemical integrity of chiral amino acids is one of the most critical challenges in peptide synthesis. ucl.ac.uk For this compound, it is crucial to preserve the D-configuration at the α-carbon throughout the various synthetic steps.
Chiral Integrity during Synthetic Transformations
Racemization, the conversion of a chiral amino acid into a mixture of D and L enantiomers, can occur at two key stages: during the activation of the carboxyl group for coupling and during the base-catalyzed removal of the Fmoc group.
The mechanism of racemization during coupling often involves the formation of a 5(4H)-oxazolone intermediate. ethz.ch The propensity for oxazolone (B7731731) formation and subsequent racemization is dependent on the amino acid, the protecting groups, and the coupling conditions. To minimize this risk, certain precautions are taken:
Coupling Reagents : The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to carbodiimide-mediated couplings can suppress racemization by forming less reactive HOBt esters. ethz.chpeptide.com Uronium/aminium-based reagents like HBTU are efficient but should be used with a non-nucleophilic base like diisopropylethylamine (DIEA) to reduce racemization risk. peptide.com
Temperature : Lowering the reaction temperature during coupling can help to preserve stereochemical purity.
Base : The choice and amount of base used during coupling are critical. For some amino acids, particularly cysteine derivatives, coupling in the absence of a base or with weaker bases is recommended to avoid epimerization. bachem.com
During Fmoc deprotection, the use of a strong base can lead to epimerization at the C-terminal amino acid of the growing peptide chain. Using the standard 20% piperidine in DMF is generally considered safe for most amino acids, but for sensitive residues, reducing the exposure time or using alternative, milder basic conditions might be necessary.
Table 2: Factors Influencing Chiral Integrity
| Synthetic Step | Potential Issue | Mitigation Strategy |
|---|---|---|
| Carboxyl Activation & Coupling | Oxazolone formation leading to racemization | Use of additives (e.g., HOBt), appropriate coupling reagents (e.g., DIC/HOBt), low temperature, careful base selection. |
| Fmoc Deprotection | Base-catalyzed epimerization | Use of standard piperidine/DMF conditions, minimize reaction time. |
By carefully controlling these factors, this compound can be incorporated into peptides while maintaining its desired D-stereochemistry, ensuring the synthesis of a pure, well-defined final product.
Minimization of Racemization during Activation and Coupling
The maintenance of stereochemical integrity at the α-carbon is a critical challenge during the chemical synthesis of peptides. The activation of the carboxylic acid of an Nα-protected amino acid, a prerequisite for amide bond formation, unfortunately also increases the acidity of the α-proton. This can lead to its abstraction and subsequent reprotonation, resulting in racemization—the formation of an equimolar mixture of D- and L-enantiomers. For the incorporation of this compound, preventing the formation of the corresponding L-diastereomer is paramount to ensure the purity and intended biological activity of the final peptide.
Amino acids with sulfur-containing side chains, such as cysteine, are known to be particularly susceptible to racemization during coupling reactions. peptide.comsigmaaldrich.com Although direct studies on homocysteine are less common, its structural similarity to cysteine (differing by only one methylene group in the side chain) suggests a comparable susceptibility. Racemization primarily occurs through the oxazolone mechanism, where the activated amino acid cyclizes to form a 5(4H)-oxazolone intermediate. This intermediate has a non-chiral center at C-4, and its ring-opening by the incoming amino group can produce both the desired D- and the undesired L-peptide. spbu.ru
Several strategies have been developed to minimize racemization during the activation and coupling of Fmoc-amino acids, including this compound. These methodologies focus on controlling the reaction conditions and the choice of reagents.
Influence of Coupling Reagents and Additives: The choice of coupling reagent significantly impacts the extent of racemization. Onium salts, such as HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) and HATU (N-[[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate N-oxide), are highly efficient but can promote racemization, especially when a pre-activation step is involved in the presence of a tertiary amine base. nih.gov
The use of carbodiimide (B86325) reagents, like N,N'-diisopropylcarbodiimide (DIPCDI), in conjunction with racemization-suppressing additives is a preferred method. sigmaaldrich.comnih.gov Additives such as 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) react with the initially formed O-acylisourea to generate an activated ester. This intermediate is highly reactive towards the amine component but less prone to oxazolone formation and subsequent racemization. peptide.comnih.gov
Role of Base and Solvent: The base used to neutralize the protonated amine and to facilitate the reaction plays a crucial role. Strong, sterically unhindered bases can increase the rate of α-proton abstraction. The use of sterically hindered, weaker bases like 2,4,6-trimethylpyridine (B116444) (collidine) has been shown to substantially reduce racemization compared to more commonly used bases such as N,N-diisopropylethylamine (DIEA). nih.govnih.gov Avoiding a pre-activation step, where the Fmoc-amino acid is mixed with the coupling reagent and base before adding the amine component, can decrease racemization levels by several fold. nih.gov The polarity of the solvent also has an effect, with less polar solvent systems like dichloromethane (B109758) (DCM)-N,N-dimethylformamide (DMF) mixtures showing reduced racemization compared to neat DMF. nih.gov
Impact of Temperature: Controlling the reaction temperature is another key factor. While microwave-assisted peptide synthesis can accelerate coupling times, elevated temperatures can increase the rate of racemization for sensitive amino acids like cysteine and histidine. nih.gov Lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization. nih.gov For particularly sensitive residues, performing the coupling at room temperature or below is advisable. researchgate.net
The following table summarizes key findings from studies on minimizing racemization for the structurally similar Fmoc-Cys(Trt)-OH, which provides a strong basis for protocols involving this compound.
| Coupling Method | Base | Conditions | Observed Racemization (% D-isomer) | Reference |
|---|---|---|---|---|
| HBTU/HOBt | DIEA | 5-min pre-activation in DMF | High (e.g., 5-33%) | nih.gov |
| HBTU/HOBt | DIEA | No pre-activation in DMF | Reduced by 6-7 fold | nih.gov |
| BOP/HOBt | Collidine (TMP) | No pre-activation in CH₂Cl₂-DMF (1:1) | <1% | nih.gov |
| DIPCDI/HOBt | N/A | 5-min pre-activation | <1% | nih.gov |
| HCTU | Collidine (TMP) | Microwave at 50°C | Minimized formation of D-cysteine | nih.govresearchgate.net |
Assessment of Enantiomeric Purity in Synthetic Intermediates
Verifying the enantiomeric purity of starting materials and synthetic intermediates is a cornerstone of quality control in peptide synthesis. For a chiral building block like this compound, it is essential to confirm that the enantiomeric excess (ee) is high (typically >99%) and that no significant racemization has occurred during its preparation or storage. phenomenex.com Several analytical techniques are available, with chiral chromatography being the most powerful and widely used. phenomenex.comrsc.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the predominant method for determining the optical purity of Nα-Fmoc protected amino acids. rsc.orgresearchgate.net This technique relies on the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic or enantiomerically enriched compound, leading to their separation in time. phenomenex.com
The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained on the column longer than the other, resulting in two distinct peaks in the chromatogram. sigmaaldrich.com
A variety of CSPs are commercially available for this purpose:
Polysaccharide-based CSPs: These are the most widely used and successful CSPs for the separation of Fmoc-amino acids. phenomenex.com They consist of derivatives of cellulose (B213188) or amylose (B160209) (such as cellulose tris(3,5-dimethylphenylcarbamate)) coated or covalently bonded to a silica (B1680970) support. researchgate.net Separations can be performed in normal-phase, polar organic, or reversed-phase modes. phenomenex.comsigmaaldrich.com
Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin and ristocetin (B1679390) A have proven effective for resolving a broad range of N-blocked amino acids, including Fmoc derivatives. sigmaaldrich.com Their multimodal capabilities allow for separations under various mobile phase conditions. sigmaaldrich.com
Crown Ether-based CSPs: These are particularly useful for resolving primary amines and amino acids.
Ligand-Exchange CSPs: These involve a metal ion complexed to a chiral ligand on the stationary phase.
The development of a successful chiral separation method involves screening different CSPs and optimizing mobile phase conditions (e.g., solvent composition, additives, flow rate, and temperature) to achieve baseline resolution of the enantiomers. rsc.org Modern HPLC methods can be validated according to ICH guidelines and are sensitive enough to detect undesired isomers at levels of 0.05% or less. rsc.orgnih.gov
Gas Chromatography (GC) and Capillary Electrophoresis (CE): While HPLC is most common, chiral Gas Chromatography (GC) is another powerful technique. It typically requires derivatization of the amino acid to make it volatile, for example, by esterification and acylation. The derivatized enantiomers are then separated on a chiral GC column. cat-online.com Capillary Electrophoresis (CE) using a chiral selector (e.g., a cyclodextrin) in the running buffer is also an effective method for analyzing the enantiomeric purity of Fmoc-amino acids and peptides. nih.gov
The following table provides examples of chiral stationary phases and conditions used for the enantiomeric separation of Fmoc-amino acids.
| Chiral Stationary Phase (CSP) | CSP Type | Mode | Typical Mobile Phase Components | Reference |
|---|---|---|---|---|
| Lux Cellulose-1 / Cellulose-2 | Polysaccharide (Cellulose) | Reversed-Phase | Acetonitrile (B52724) / Water with Trifluoroacetic Acid (TFA) | phenomenex.comresearchgate.net |
| CHIRALPAK IA / IC | Polysaccharide (Amylose/Cellulose) | Normal/Reversed-Phase | Heptane/Ethanol or Acetonitrile/Buffer | rsc.org |
| CHIROBIOTIC T / R | Macrocyclic Glycopeptide | Reversed-Phase / Polar Organic | Methanol / Acetonitrile / Ammonium Trifluoroacetate | sigmaaldrich.com |
| QN-AX™ | Quinine-based Anion Exchanger | Polar Ionic Mode (PIM) | Methanol/Acetonitrile with Triethylamine (TEA) and Formic Acid (FA) | mdpi.com |
Construction of Complex Peptide Architectures
The unique structural characteristics of this compound make it an invaluable tool for the synthesis of intricate peptide structures. The trityl protecting group on the thiol is stable under the basic conditions used for Fmoc group removal but can be cleaved with acid, such as trifluoroacetic acid (TFA), allowing for selective deprotection and subsequent modification of the thiol group.
Synthesis of Sulfur-Containing Peptides
This compound is extensively used in solid-phase peptide synthesis (SPPS) to introduce a homocysteine residue at a specific position within a peptide chain. chemimpex.comchemimpex.com The synthesis process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed with a mild base, typically piperidine, to expose a free amine for the next coupling cycle. The trityl group on the homocysteine side chain remains intact throughout this process, preventing unwanted side reactions involving the nucleophilic thiol.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tritylthio)butanoic acid |
| CAS Number | 1007840-62-1 |
| Molecular Formula | C₃₈H₃₃NO₄S |
| Molecular Weight | 599.74 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 95-97% (HPLC) |
| Storage Temperature | 0-8 °C |
This table is based on data from multiple chemical suppliers. chemimpex.comchemimpex.comcymitquimica.comusbio.net
Disulfide Bond Formation Strategies utilizing this compound
Disulfide bonds are crucial for stabilizing the three-dimensional structure of many peptides and proteins. The thiol group of homocysteine, once deprotected, can form a disulfide bridge with another thiol-containing residue, such as another homocysteine or a cysteine. The use of this compound allows for the strategic placement of these bridges.
Cyclization Strategies for Constrained Peptide Scaffolds
Peptide cyclization is a widely used strategy to enhance biological activity, receptor selectivity, and stability against enzymatic degradation. mdpi.com this compound provides a versatile handle for various cyclization methods beyond simple disulfide bridging.
Once the peptide is assembled and the homocysteine thiol is deprotected, it can undergo several types of cyclization reactions:
Thioether Cyclization: The nucleophilic thiol can react with an electrophilic group, such as a haloacetyl group or a maleimide (B117702), incorporated elsewhere in the peptide sequence to form a stable thioether linkage. This creates a cyclic peptide with a non-reducible bond.
Thiolactone Formation: The homocysteine residue itself can undergo intramolecular cyclization to form a homocysteine thiolactone. This five-membered ring is a reactive intermediate that can be used in subsequent ligation reactions. mdpi.com This strategy is particularly interesting as homocysteine thiolactone can react with the N-terminal amine of a peptide to form a native peptide bond, a process explored in prebiotic chemistry and adapted for modern synthesis.
Bioconjugation and Chemoselective Ligation Methodologies
The deprotected thiol group of a homocysteine residue serves as a powerful and selective functional handle for attaching other molecules to a peptide or protein, a process known as bioconjugation. This enables the creation of complex biomolecules with tailored functions, such as targeted drug delivery systems or diagnostic probes. chemimpex.com
Thiol-Mediated Bioconjugation Reactions
The thiol group is a soft nucleophile that exhibits unique reactivity, allowing it to react selectively in the presence of other nucleophilic functional groups found in proteins, such as amines. This chemoselectivity is the basis for many thiol-specific bioconjugation strategies. Common reactions include:
Thiol-Maleimide Addition: This is one of the most prevalent methods for bioconjugation. The thiol group of homocysteine undergoes a rapid Michael addition reaction with the double bond of a maleimide derivative, which can be attached to a drug, a fluorophore, or another biomolecule. rsc.org
Thiol-Ene Reaction: This "click" reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). frontiersin.org It is highly efficient and orthogonal to many other functional groups present in peptides, making it suitable for complex modifications under aqueous conditions. frontiersin.org
Thiol-Disulfide Exchange: A homocysteine-containing peptide can react with an activated disulfide (e.g., a pyridyl disulfide) to form a new, stable disulfide bond, linking the peptide to the molecule of interest.
Table 2: Comparison of Thiol-Mediated Bioconjugation Chemistries
| Reaction Type | Electrophile/Partner | Bond Formed | Key Features |
|---|---|---|---|
| Thiol-Maleimide Addition | Maleimide | Thioether | Fast, highly selective for thiols at neutral pH. rsc.org |
| Thiol-Ene Reaction | Alkene (Ene) | Thioether | Radical-mediated, high functional group tolerance, "click" chemistry. frontiersin.org |
| Thiol-Haloacetamide Reaction | Iodo- or Bromoacetamide | Thioether | Forms a stable thioether bond, classic method. |
| Thiol-Disulfide Exchange | Activated Disulfide | Disulfide | Reversible with reducing agents, useful for controlled release. |
Site-Specific Modification of Biomolecules
Incorporating this compound into a synthetic peptide provides a unique site for ligation to another peptide or protein. This is particularly valuable in the field of chemical protein synthesis, where large proteins are assembled from smaller, chemically synthesized peptide fragments.
A key methodology is Native Chemical Ligation (NCL) . Traditionally, NCL requires a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govthieme-connect.com The cysteine's side-chain thiol attacks the thioester, leading to a thioester-linked intermediate that spontaneously rearranges to form a native amide bond. thieme-connect.com Homocysteine can be used as a surrogate for cysteine in NCL. nih.govthieme-connect.com A peptide containing an N-terminal homocysteine (generated from this compound during synthesis) can be ligated to a C-terminal thioester peptide. thieme-connect.com This proceeds through a six-membered ring transition state (as opposed to the five-membered ring with cysteine) to form a homocysteine residue at the ligation site. thieme-connect.com
This "homocysteine-ligation" offers a significant advantage: the resulting homocysteine residue can be subsequently and chemoselectively S-methylated (e.g., using methyl iodide) to yield a native methionine residue. thieme-connect.comthieme-connect.com This "traceless" ligation strategy effectively expands the NCL toolkit beyond cysteine sites, allowing for the synthesis of proteins with native methionine residues at the ligation junction, a site where cysteine may not be naturally present. nih.govthieme-connect.com
Design of Peptide-Based Probes for Biochemical Investigations
The unique properties of D-homocysteine, when incorporated into peptides using this compound, are leveraged to create highly specific probes for biochemical and medical imaging applications. The extended side chain can influence peptide folding and stability, while the thiol group, once deprotected, serves as a versatile chemical handle for attaching reporter molecules.
Research has demonstrated that the incorporation of homocysteine can improve the properties of bioactive peptides. For instance, its inclusion in peptide structures has been shown to enhance tumor uptake compared to earlier generations of similar molecules. mdpi.com This makes homocysteine-containing peptides attractive scaffolds for developing targeted imaging agents.
The thiol side chain is a key feature for probe design. It allows for the site-specific attachment of various functional moieties, including fluorophores and radiolabels. A notable strategy involves the C-methylation of homocysteine residues to yield radiolabelled methionine-containing peptides. rsc.org For example, pentameric enkephalin peptides containing protected homocysteine residues have been successfully methylated with [¹¹C]methyl iodide to create probes for positron emission tomography (PET). rsc.org This approach highlights the utility of D-homocysteine as a precursor for introducing other functionalities into a peptide sequence.
| Probe Type | Role of D-Homocysteine | Attached Moiety Example | Application |
|---|---|---|---|
| Radiolabeled Peptide | Precursor to radiolabeled methionine via S-methylation. | ¹¹C-Methyl Group | Positron Emission Tomography (PET) Imaging. rsc.org |
| Fluorescent Peptide | Provides a specific thiol handle for conjugation. | Fluorophores (e.g., via maleimide chemistry) | Fluorescence-based assays and cellular imaging. nih.gov |
| Targeted Therapeutic Peptide | Enhances stability and improves tumor uptake. mdpi.com | Chelators for therapeutic radionuclides (e.g., ¹⁷⁷Lu) | Targeted Radiotherapy. mdpi.com |
Protein Engineering and Chemical Biology Tools
This compound is a critical reagent for protein engineering and the development of chemical biology tools, enabling the precise introduction of non-canonical amino acids into proteins and offering novel strategies for protein modification.
The incorporation of non-canonical amino acids like D-homocysteine into a protein's primary sequence can dramatically alter its structure and function. This is achieved through methods like SPPS or expressed protein ligation, where this compound serves as the building block. chemimpex.comnih.gov
A compelling example of this approach is the engineering of the blue copper protein azurin. acs.org In a landmark study, the axial methionine residue (Met121) was replaced with homocysteine using a combination of site-directed mutagenesis and expressed protein ligation. The extra methylene group in the homocysteine side chain, compared to cysteine, shortened the distance between the sulfur ligand and the copper center. This subtle change was sufficient to convert the native blue copper center into a red copper center, significantly altering its spectroscopic and redox properties. acs.org This research underscores how a single, precise modification with a non-canonical amino acid can rationally redesign a protein's active site.
| Protein Variant | Axial Ligand at Position 121 | Key Spectroscopic Property (A₄₄₇/A₆₂₁) | Reduction Potential (mV at pH 7) |
|---|---|---|---|
| Native Azurin | Methionine | Low | 222 mV acs.org |
| Met121Cys Azurin | Cysteine | Increased | 95 mV acs.org |
| Met121Hcy Azurin | Homocysteine | High (Red Copper Protein-like) | 113 mV acs.org |
Beyond direct incorporation during synthesis, homocysteine provides a platform for the post-translational chemical modification of proteins. A powerful strategy involves using homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine. mdpi.comrsc.org This process, known as N-homocysteinylation, targets the ε-amino groups of lysine (B10760008) residues on a protein's surface. rsc.orgacs.org
The reaction between HTL and a lysine residue results in the formation of an amide bond, effectively tethering a homocysteine molecule to the protein. nih.govacs.org This initial modification is significant because it opens the thiolactone ring and exposes a free sulfhydryl (thiol) group. mdpi.com This newly introduced thiol group acts as a unique reactive handle on the protein surface, which can then be selectively modified in a second step using thiol-specific chemistry, such as reactions with maleimides or methanethiosulfonate (B1239399) reagents. nih.gov This two-step "click chemistry" approach allows for the decoration of native proteins with a wide array of functionalities, including drugs, imaging agents, or spin labels for biophysical studies, without the need for genetic engineering. nih.govmdpi.com
| Step | Reagent | Reaction | Outcome |
|---|---|---|---|
| 1. Functional Handle Installation | Homocysteine Thiolactone (HTL) or N-substituted HTL | N-homocysteinylation: HTL acylates a protein's lysine residue. rsc.org | A free thiol group is introduced onto the protein surface. mdpi.com |
| 2. Site-Specific Labeling | Thiol-reactive probe (e.g., maleimide-drug conjugate) | Chemoselective reaction with the newly installed thiol group. nih.gov | Protein is covalently labeled with the desired molecule (drug, fluorophore, etc.). nih.gov |
Derivatization and Analog Research of Fmoc S Trityl D Homocysteine
Synthesis and Characterization of Homocysteine Analogs
The synthesis of homocysteine analogs is a key strategy for modulating the biological activity, stability, and conformational properties of peptides. These efforts focus on modifying the core homocysteine structure and exploring different protecting groups for its reactive thiol side chain.
Modifying the peptide backbone is a powerful tool for improving enzymatic stability and influencing peptide conformation. ijper.org For homocysteine, structural modifications can involve altering the length of the carbon backbone, introducing substituents, or changing the stereochemistry. One common modification is the substitution of L-amino acids with their D-isomers, such as in D-homocysteine, which can enhance resistance to enzymatic degradation. ijper.org
Further modifications can include N-methylation of the peptide backbone, a change that can increase cell permeability and stability. peptide.com Other approaches involve more substantial alterations, such as those seen in the synthesis of lanthipeptides, where dehydrated serine or threonine residues react with cysteine thiols to form thioether crosslinks, fundamentally altering the peptide backbone. nih.gov While not directly involving homocysteine, these strategies provide a blueprint for potential backbone modifications, such as creating thioether-linked cyclic peptides.
The choice of thiol protecting group is critical for the successful synthesis of peptides containing cysteine or homocysteine. sigmaaldrich.com While the trityl (Trt) group is widely used due to its lability in standard trifluoroacetic acid (TFA) cleavage cocktails, research has explored several alternatives to overcome specific challenges and enable more complex synthetic strategies, such as regioselective disulfide bond formation. sigmaaldrich.comub.edu
Key alternative thiol protecting groups include:
Acetamidomethyl (Acm): The Acm group is stable under the acidic conditions used to remove t-butyl and trityl groups and the basic conditions for Fmoc removal. researchgate.net Its removal typically requires treatment with reagents like mercury(II) acetate (B1210297) or iodine, allowing for selective deprotection. sigmaaldrich.comnih.gov However, the Acm group has shown unexpected lability under certain acidolysis conditions, potentially leading to side reactions. nih.gov
Diphenylmethyl (Dpm): The Dpm group offers an intermediate level of acid lability. It is stable to the dilute TFA (1-3%) used to remove highly acid-labile groups like Mmt, but is cleaved by the concentrated TFA (95%) used for final peptide cleavage from the resin. sigmaaldrich.com This property makes it valuable for strategies requiring sequential deprotection of multiple thiol groups.
2,4,6-Trimethoxybenzyl (Tmob): The Tmob group is another acid-labile protecting group. Like other benzyl-type groups, its stability can be tuned by substitutions on the aromatic ring. It is generally more acid-labile than unsubstituted benzyl (B1604629) groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |
| Trityl | Trt | Standard TFA cleavage cocktails (e.g., 95% TFA) sigmaaldrich.com | Cleaved along with tBu-based side-chain protecting groups. |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate, Silver trifluoromethanesulfonate (B1224126) sigmaaldrich.comresearchgate.net | Stable to TFA and piperidine (B6355638); orthogonal to Fmoc and tBu strategies. researchgate.net |
| Diphenylmethyl | Dpm | 95% TFA; stable to 1-3% TFA sigmaaldrich.com | Allows for selective deprotection in the presence of more labile groups like Mmt. |
| p-Nitrobenzyl | pNB | Reduction (e.g., Zn/acetic acid or SnCl2) followed by oxidative cleavage nih.gov | Developed as a more stable alternative to Acm. nih.gov |
The substitution of sulfur with other chalcogens, primarily selenium, is a significant area of analog research. Selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, can be incorporated into peptides to probe protein structure and function or to create novel therapeutic agents. The synthesis of Fmoc-protected selenocysteine derivatives is essential for their use in SPPS. nih.gov
A common synthetic route starts from a bis-Fmoc-protected selenocystine (B224153) (the diselenide dimer). nih.govnih.gov The diselenide bond is reduced, typically using zinc powder and HCl, to yield the free selenol. nih.gov This reactive intermediate is then treated with an electrophile to install a suitable acid-labile protecting group, such as trityl (Trt) or xanthenyl (Xan), yielding Fmoc-Sec(Trt)-OH or Fmoc-Sec(Xan)-OH. nih.govnih.gov These derivatives can then be used in standard Fmoc-SPPS protocols. Upon cleavage with TFA, peptides containing a single selenocysteine residue are typically isolated as diselenide-linked dimers, while those with two Sec residues often form intramolecular diselenide bonds. nih.gov
Development of Modified Fmoc and Trityl Protecting Groups
Beyond exploring alternative protecting groups, research has also focused on modifying the standard Fmoc and trityl groups to fine-tune their properties. The goal is to enhance control over the synthesis process, improve yields, and enable the creation of more complex peptide architectures.
The concept of orthogonality is fundamental to modern peptide synthesis. iris-biotech.denih.govnih.gov An orthogonal protecting group scheme allows for the selective removal of one class of protecting groups in the presence of others. The standard Fmoc/tBu strategy is a prime example, where the base-labile Fmoc group is removed at each cycle, while the acid-labile t-butyl and trityl groups on the side chains remain intact until the final cleavage step. peptide.comresearchgate.net
To achieve greater synthetic flexibility, researchers have developed modified trityl groups with varying degrees of acid lability. By adding electron-donating or -withdrawing groups to the phenyl rings, the stability of the trityl cation formed during cleavage can be altered.
Highly Acid-Labile Trityl Groups: Methoxy-substituted trityl groups, such as the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) groups, are significantly more labile than the standard trityl group. peptide.com They can be removed with very dilute acid (e.g., 1-3% TFA), leaving t-butyl and standard trityl groups unaffected. sigmaaldrich.com This allows for selective on-resin modification of specific side chains.
More Acid-Stable Trityl Groups: Conversely, electron-withdrawing groups, such as chlorine, can be used to create more stable trityl groups, like the 2-chlorotrityl (Clt) group often used in resin linkers. iris-biotech.de
This tunable lability allows for multi-dimensional orthogonal schemes, enabling the synthesis of complex structures like branched or cyclic peptides where different parts of the molecule must be deprotected and modified sequentially. ub.edu
| Protecting Group | Lability | Typical Cleavage Reagent | Use Case |
| Fmoc | Base-Labile | 20% Piperidine in DMF creative-peptides.comcreative-peptides.com | α-Amino protection in SPPS. |
| Trityl (Trt) | Acid-Labile | 95% TFA cblpatras.gr | Standard side-chain protection. |
| tert-Butyl (tBu) | Acid-Labile | 95% TFA iris-biotech.de | Standard side-chain protection. |
| 4-Methoxytrityl (Mmt) | Highly Acid-Labile | 1-3% TFA in DCM peptide.com | Temporary side-chain protection for on-resin modification. |
The design of protecting groups has a direct impact on the efficiency and outcome of peptide synthesis. An ideal protecting group should not only provide robust protection and allow for clean deprotection but also contribute favorably to the physical properties of the protected amino acid.
For instance, the trityl group on asparagine (Asn) and glutamine (Gln) derivatives, such as Fmoc-Asn(Trt)-OH, significantly improves their solubility in common SPPS solvents like DMF compared to their unprotected counterparts. peptide.com This enhanced solubility facilitates more efficient coupling reactions.
In some cases, the choice of protecting group can prevent problematic side reactions. Trityl-based side-chain protection has been shown to be advantageous over t-butyl-based protection for certain difficult sequences. cblpatras.gr For example, in the synthesis of a peptide containing multiple serine residues, the use of Trt side-chain protection led to purer peptides compared to when t-butyl protection was used, as the latter sometimes hindered the complete removal of the N-terminal Fmoc group. cblpatras.gr The milder acidolysis conditions required for Trt removal can also result in fewer side products and higher purity of the final peptide. cblpatras.gr
Research Methodologies for Analysis and Elucidation
Advanced Chromatographic Techniques in Synthesis Monitoring and Purification
Chromatography is indispensable for both the real-time monitoring of the synthesis of Fmoc-S-trityl-D-Homocysteine and its subsequent purification. These techniques separate the target compound from reactants, by-products, and other impurities based on differential partitioning between a mobile phase and a stationary phase.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the progress of the synthesis and determining the final purity of this compound. Due to the presence of the large, hydrophobic Fmoc and trityl protecting groups, reverse-phase HPLC (RP-HPLC) is particularly effective.
During synthesis, small aliquots of the reaction mixture are periodically analyzed. The chromatograms allow chemists to track the consumption of starting materials and the formation of the desired product. A successful reaction is indicated by the appearance of a new peak at a specific retention time corresponding to the product and the diminishment of reactant peaks.
Purity assessment is performed on the final, isolated product. The compound is dissolved in a suitable solvent and injected into the HPLC system. The purity is typically determined by the relative area of the main product peak as a percentage of the total area of all peaks detected at a specific wavelength, often around 254 nm or 265 nm where the Fmoc group exhibits strong UV absorbance. Commercial batches of this compound often specify a purity of ≥97% as determined by HPLC. jk-sci.comchemimpex.comchemimpex.com
Below is an interactive table summarizing typical HPLC conditions for the analysis of Fmoc-protected amino acids like this compound.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Stationary Phase (Column) | Octadecylsilane (B103800) (C18), 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the nonpolar Fmoc and trityl groups. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified aqueous phase to ensure sharp peaks by suppressing silanol (B1196071) interactions and protonating carboxyl groups. google.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) | Organic solvent for eluting the highly hydrophobic compound. google.com |
| Elution Mode | Gradient Elution | A gradual increase in the percentage of Mobile Phase B is required to elute the strongly retained compound in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column. rsc.org |
| Detection Wavelength | 254 nm or 265 nm | Corresponds to the strong UV absorbance of the fluorenyl moiety of the Fmoc group. rsc.org |
| Column Temperature | Room Temperature or 40 °C | Maintains consistent retention times and peak shapes. mdpi.com |
Following the synthesis, the crude product mixture requires purification to isolate this compound. Preparative HPLC is the method of choice for achieving high purity on a larger scale. The principles are the same as analytical HPLC, but the system is scaled up to handle larger sample volumes and quantities. This involves using columns with a wider diameter and larger particle size for the stationary phase. The crude product is dissolved and injected onto the column, and the elution is monitored by a UV detector. Fractions are collected as the detector signal indicates the elution of the target compound. These fractions are then combined, and the solvent is removed, typically by lyophilization, to yield the purified solid product. doi.org
Spectroscopic and Spectrometric Techniques for Structural and Conformational Elucidation
Once purified, the compound's identity, structure, and stereochemistry must be unequivocally confirmed. Spectroscopic and spectrometric techniques provide detailed information about the molecular weight, connectivity of atoms, and spatial arrangement.
Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The molecular formula is C₃₈H₃₃NO₄S, which corresponds to a monoisotopic molecular weight of 599.74 g/mol . chemimpex.comchemimpex.com Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which allows the molecule to be ionized with minimal fragmentation, primarily showing the molecular ion peak.
The analysis would confirm the presence of ions corresponding to the expected mass, often as protonated or sodiated adducts. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, providing further structural confirmation. Key fragments would include the loss of the trityl group (C₁₉H₁₅, ~243 Da) or cleavage of the Fmoc group (C₁₅H₁₁O, ~222 Da), which would serve as signatures for the compound's structure.
| Ion Species | Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | [C₃₈H₃₃NO₄S + H]⁺ | 600.22 |
| [M+Na]⁺ | [C₃₈H₃₃NO₄S + Na]⁺ | 622.20 |
| [M+K]⁺ | [C₃₈H₃₃NO₄S + K]⁺ | 638.17 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are used to create a complete picture of the molecule's atomic connectivity.
¹H NMR: The proton NMR spectrum would show characteristic signals for each part of the molecule. The aromatic regions (typically ~7.2-7.9 ppm) would be complex due to the overlapping signals from the 15 protons of the trityl group and the 8 protons of the Fmoc group. acs.org Distinct signals would also be present for the protons of the D-homocysteine backbone, including the alpha-proton, and the methylene (B1212753) protons, as well as the aliphatic protons of the Fmoc group's fluorenyl ring system.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon of the acid, the carbons of the two protecting groups, and the carbons of the homocysteine backbone. acs.org
The precise chemical shifts and coupling constants observed in these spectra allow for the unambiguous assignment of the structure and confirm the stereochemical integrity of the D-enantiomer.
| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Number of Protons |
|---|---|---|
| Aromatic (Fmoc and Trityl groups) | 7.20 - 7.90 | 23 |
| NH (Amide) | ~5.0 - 6.0 (often broad) | 1 |
| Fmoc (CH, CH₂) | 4.10 - 4.50 | 3 |
| α-CH (Homocysteine) | ~4.0 - 4.4 | 1 |
| β-CH₂ (Homocysteine) | ~2.0 - 2.5 | 2 |
| γ-CH₂ (Homocysteine) | ~1.8 - 2.2 | 2 |
Circular Dichroism (CD) spectroscopy is not used to analyze the this compound monomer itself, but it is a crucial technique for studying the secondary structure of peptides that incorporate this unnatural amino acid. nih.govspringernature.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, particularly in the far-UV range (190-250 nm). doi.orgamericanpeptidesociety.org
α-Helices show characteristic negative bands around 222 nm and 208 nm and a strong positive band around 192 nm. americanpeptidesociety.org
β-Sheets display a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or disordered structures lack strong, defined peaks. americanpeptidesociety.org
By analyzing the CD spectrum of a peptide containing D-homocysteine, researchers can determine how this non-standard residue disrupts or modifies common structural motifs, providing insight into the structure-function relationship of the designed peptide. researchgate.net
Quantitative Methodologies for Reaction Monitoring
The successful incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) is contingent upon the complete and efficient progression of coupling and deprotection reactions. Quantitative monitoring of these reactions is crucial to optimize reaction times, ensure high yields, and minimize the formation of impurities, such as deletion sequences or by-products from side reactions. peptide.com The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which provide real-time or near-real-time data on the reaction progress. lcms.cz
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the key steps in SPPS involving this compound. By analyzing small aliquots of the reaction mixture at various time points, researchers can quantitatively track the consumption of reactants and the formation of products. peptide.com For instance, during the coupling step, an analytical HPLC trace can be used to measure the disappearance of the free N-terminal amine of the resin-bound peptide and the this compound from the solution. Conversely, during the Fmoc deprotection step, HPLC is used to monitor the removal of the Fmoc group, which is typically achieved by treatment with a piperidine (B6355638) solution. researchgate.netmdpi.com The progress is followed by observing the decrease of the Fmoc-protected peptide peak and the appearance of the deprotected peptide peak. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, offering a highly sensitive and specific method for reaction monitoring. lcms.czshimadzu.com This technique is particularly valuable in complex syntheses where impurities might have similar retention times to the desired product in an HPLC chromatogram. lcms.cz LC-MS allows for the confirmation of the molecular weight of the product at each stage, ensuring that the correct amino acid has been added and that protecting groups are intact or have been successfully removed as intended. uci.edu For reactions involving this compound, LC-MS can quantify the extent of the reaction and simultaneously identify and characterize potential side-products, such as those arising from premature deprotection of the S-trityl group or incomplete Fmoc removal. lcms.cz
The kinetic data obtained from these methodologies are essential for optimizing protocols. For example, monitoring the Fmoc deprotection step allows for the determination of the minimum time required for complete removal of the protecting group, avoiding unnecessary exposure of the peptide to the basic conditions of the deprotection reagent, which can sometimes lead to side reactions. mdpi.com Below is a representative data table illustrating the quantitative monitoring of a typical Fmoc deprotection reaction.
| Time Point (minutes) | Deprotection Reagent | Fmoc-Peptide Remaining (%) | Deprotected Peptide (%) |
|---|---|---|---|
| 0 | 20% Piperidine in DMF | 100 | 0 |
| 1 | 20% Piperidine in DMF | 67 | 33 |
| 3 | 20% Piperidine in DMF | <1 | >99 |
| 5 | 20% Piperidine in DMF | 0 | 100 |
| 7 | 20% Piperidine in DMF | 0 | 100 |
This table presents illustrative data based on typical Fmoc deprotection kinetics observed during solid-phase peptide synthesis. researchgate.netmdpi.com The progression is monitored by quantifying the relative peak areas of the starting material and product using HPLC.
Mechanistic and Theoretical Investigations of Fmoc S Trityl D Homocysteine Reactivity
Elucidation of Reaction Mechanisms in Peptide Coupling and Deprotection
The chemical behavior of Fmoc-S-trityl-D-homocysteine is primarily dictated by its two key protecting groups: the base-labile Nα-Fmoc group and the acid-labile S-trityl group. Their orthogonal nature allows for selective removal, which is fundamental to modern peptide chemistry. biosynth.com
The Fmoc group protects the alpha-amino functionality, preventing self-polymerization and ensuring that peptide bond formation occurs selectively at the C-terminus. altabioscience.com It is removed under mild basic conditions, typically with piperidine (B6355638), which does not affect the acid-labile side-chain protecting groups. creative-peptides.comwpmucdn.com The S-trityl group masks the nucleophilic thiol side chain, preventing side reactions such as oxidation or alkylation during synthesis. nih.govsigmaaldrich.com This group is cleaved using strong acids like trifluoroacetic acid (TFA), usually during the final step of releasing the peptide from the resin support. sigmaaldrich.com
During the iterative cycles of Fmoc-SPPS, several side reactions can occur, potentially compromising the yield and purity of the target peptide. While some reactions are general to SPPS, others are specific to the chemistry of homocysteine and its protecting groups.
β-elimination : Peptides containing a C-terminal cysteine are known to be susceptible to base-catalyzed elimination of the protected sulfhydryl group, which forms a dehydroalanine (B155165) intermediate. peptide.com This reactive species can then be attacked by piperidine (the Fmoc deprotection reagent), leading to the formation of a 3-(1-piperidinyl)alanine adduct, identifiable by a mass shift of +51 Da. peptide.com Given the structural similarity, peptides with C-terminal D-homocysteine could potentially undergo a related γ-elimination, although this is less commonly reported. The use of the sterically bulky S-trityl protecting group is known to minimize, but not completely prevent, this side reaction in cysteine-containing peptides. peptide.com
Aspartimide Formation : This is one of the most significant side reactions in Fmoc-SPPS, occurring when an aspartic acid residue is exposed to the basic conditions of Fmoc removal. iris-biotech.denih.gov The backbone amide nitrogen attacks the side-chain ester, forming a cyclic aspartimide intermediate. iris-biotech.de This intermediate can then be opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, often with significant racemization. peptide.comiris-biotech.de While this reaction does not directly involve the D-homocysteine residue, its presence in a peptide sequence could sterically or conformationally influence the propensity for aspartimide formation at nearby Asp-Xxx sequences, particularly those known to be problematic, such as Asp-Gly, Asp-Ala, or Asp-Ser. peptide.comiris-biotech.de
S-Alkylation during Cleavage : During the final TFA-mediated cleavage, the highly stable trityl cation is generated from the deprotection of the homocysteine side chain. sigmaaldrich.com This reactive electrophile can alkylate other nucleophilic residues within the peptide, such as tryptophan or methionine. sigmaaldrich.com Furthermore, for peptides synthesized on Wang or Rink Amide resins, fragments from the linker itself can act as alkylating agents, leading to S-alkylation of the cysteine thiol group; a similar reaction is plausible for homocysteine. peptide.comnih.gov The addition of cation scavengers, such as triisopropylsilane (B1312306) (TIS), to the cleavage cocktail is essential to quench these reactive species and prevent such side products. sigmaaldrich.compeptide.com
Thiolactone Formation : Unprotected homocysteine has a known propensity to cyclize intramolecularly, forming a stable thiolactone. nih.govnih.gov While the S-trityl group prevents this during synthesis, any premature deprotection of the thiol could open this reaction pathway, leading to chain termination or modification.
The efficiency and selectivity of peptide synthesis rely on the distinct cleavage kinetics of the orthogonal protecting groups.
Fmoc Cleavage : The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB-type). peptide.com A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. wpmucdn.comluxembourg-bio.com This is followed by the elimination of the relatively stable dibenzofulvene (DBF) intermediate and carbon dioxide, liberating the free N-terminal amine of the peptide chain. peptide.compeptide.com The DBF byproduct is a reactive electrophile that is scavenged by the secondary amine (piperidine) to form a stable adduct, preventing it from causing side reactions with the deprotected peptide. peptide.compeptide.com While the general mechanism is well-established, specific kinetic rates can be influenced by factors such as steric hindrance from adjacent residues.
Trityl Cleavage : The S-trityl group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid like TFA. sigmaaldrich.comsigmaaldrich.com The mechanism involves protonation of the sulfur atom followed by cleavage of the C-S bond to release the free thiol and the highly stabilized trityl cation. The high stability of this cation makes the reaction reversible, necessitating the use of scavengers to capture it and drive the reaction to completion. sigmaaldrich.com
| Protecting Group | Target Functionality | Cleavage Reagent | Mechanism | Key Considerations |
|---|---|---|---|---|
| Fmoc (9-Fluorenylmethoxycarbonyl) | Nα-Amine | 20% Piperidine in DMF | Base-catalyzed β-elimination (E1cB) | Dibenzofulvene byproduct must be scavenged. peptide.com Can induce side reactions like aspartimide formation. iris-biotech.de |
| Trt (Trityl) | S-Thiol (Homocysteine) | 95% TFA with scavengers (e.g., TIS, water) | Acid-catalyzed cleavage (SN1-type) | Generates a stable trityl cation that requires scavenging to prevent side reactions like S-alkylation. sigmaaldrich.comsigmaaldrich.com |
Computational Chemistry and Molecular Modeling Studies
Theoretical and computational methods provide invaluable insight into the reactivity and structural impact of incorporating modified amino acids like this compound into peptides.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For this compound, DFT calculations can predict several key properties:
Reactivity Indices : By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can help predict the molecule's susceptibility to nucleophilic and electrophilic attack.
Bond Lability : DFT can be used to model the bond dissociation energies for the C-S bond of the trityl group and the C-O bond of the Fmoc carbamate, providing a theoretical basis for their relative lability under acidic and basic conditions, respectively.
Reaction Pathways : Theoretical calculations can model the reaction coordinates for deprotection mechanisms and the formation of side products. For instance, DFT has been used to provide mechanical insights into the cyclization of homocysteine to form its thiolactone, a characteristic reaction of this amino acid. nih.gov Similar approaches could model the β-elimination pathway during Fmoc deprotection to understand the energetic barriers involved.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and predict the conformational preferences of peptides. nih.govmdpi.com The incorporation of a D-amino acid into a peptide sequence, which is typically composed of L-amino acids, is known to have a significant impact on its secondary structure.
An MD simulation of a peptide containing a D-homocysteine residue would typically involve:
Building an initial 3D model of the peptide.
Placing the peptide in a simulation box with an explicit solvent (e.g., water).
Simulating the atomic motions over time (nanoseconds to microseconds) by solving Newton's equations of motion. mdpi.com
The analysis of the resulting trajectory can reveal how the D-homocysteine residue, with its unique stereochemistry and bulky S-trityl group, influences the peptide's structure. Key analyses would include monitoring the peptide's backbone dihedral angles (phi/psi), identifying stable secondary structure elements (e.g., helices, sheets), and observing local conformational changes. D-amino acids are known to act as "helix breakers" or to induce specific β-turn conformations, and MD simulations can predict these structural consequences, which are critical for designing peptides with specific shapes and functions.
Computational methods offer a molecular-level view of how protecting groups function and influence peptide synthesis.
Steric Effects : Molecular modeling can visualize and quantify the steric bulk of the S-trityl group. This can help rationalize its role in minimizing side reactions like β-elimination and its potential influence on the coupling efficiency of adjacent amino acids.
Deprotection Mechanisms : In silico models can simulate the entire deprotection process. For the Fmoc group, this includes the initial proton abstraction by piperidine and the subsequent elimination. For the S-trityl group, simulations can model its cleavage in TFA and the subsequent behavior of the trityl cation, including its interaction with scavengers and other nucleophilic sites on the peptide.
Solvation and Aggregation : The presence of large, hydrophobic protecting groups like Fmoc and trityl can influence the solubility of the protected peptide and its tendency to aggregate on the solid support—a major challenge in SPPS. Computational models can simulate these interactions, helping to predict and mitigate aggregation-prone sequences.
| Computational Method | Specific Application | Predicted Properties / Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis | Atomic charges, HOMO/LUMO energies, reactivity prediction. mdpi.com |
| Modeling reaction pathways | Energetic barriers for deprotection and side reactions (e.g., thiolactone formation). nih.gov | |
| Molecular Dynamics (MD) | Conformational sampling of peptides | Impact of D-amino acid on secondary structure (helices, turns), peptide flexibility. mdpi.com |
| Protecting group dynamics | Solvation of protected peptide, potential for aggregation, interaction with resin. | |
| Molecular Modeling | Steric analysis | Quantification of steric hindrance from S-trityl group, influence on coupling and side reactions. |
Challenges and Future Directions in Research on Fmoc S Trityl D Homocysteine
Overcoming Synthetic Difficulties and Improving Efficiency
The primary application of Fmoc-S-trityl-D-homocysteine is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The efficiency of this multi-step process is critical, and researchers continually seek to mitigate synthetic difficulties that can lead to lower yields and product impurities.
During the iterative cycles of deprotection and coupling in SPPS, several side reactions can occur, compromising the integrity of the final peptide. The structure of homocysteine, being a homolog of cysteine, presents specific challenges.
β-Elimination and Subsequent Addition: A significant side reaction for C-terminal cysteine residues involves base-catalyzed β-elimination of the protected sulfhydryl group, leading to a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine (B6355638) (the Fmoc deprotecting agent) to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass shift of +51 Da. peptide.com While homocysteine is less prone to this than cysteine due to the longer side chain, the risk remains. The use of the sterically bulky S-trityl protecting group helps to minimize this side reaction. peptide.com
Diketopiperazine Formation: At the dipeptide stage of synthesis, an intramolecular cyclization can occur where the liberated N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide as a diketopiperazine. chempep.com This is particularly problematic in Fmoc-based synthesis and can lead to significant loss of product. chempep.com Strategies to mitigate this include the use of sterically hindered resins like 2-chlorotrityl chloride resin or coupling a pre-formed Fmoc-dipeptide instead of a single amino acid. chempep.com
S-Alkylation during Cleavage: During the final acid-mediated cleavage of the peptide from the resin (e.g., Wang resin), carbocations generated from the linker can alkylate sensitive residues. peptide.comnih.gov The thiol group of homocysteine, once the trityl group is removed, is susceptible to this S-alkylation, leading to undesired byproducts. nih.gov The inclusion of scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail is essential to capture these reactive species. peptide.com
Aspartimide Formation: Although not a direct side reaction of the homocysteine residue itself, aspartimide formation is one of the most serious side reactions in Fmoc SPPS. It occurs when a peptide sequence contains an aspartic acid residue, which can cyclize under basic or acidic conditions, leading to a mixture of by-products and potential epimerization. nih.goviris-biotech.de This highlights the sequence-dependent challenges that must be considered when incorporating any amino acid, including this compound, into a peptide chain. iris-biotech.de
| Side Reaction | Causal Step | Common Mitigation Strategy |
| β-Elimination | Base-mediated Fmoc deprotection | Use of bulky S-trityl protecting group |
| Diketopiperazine Formation | Fmoc deprotection at the dipeptide stage | Use of bulky resins (e.g., 2-chlorotrityl) |
| S-Alkylation | Final acid cleavage from resin | Addition of scavengers (e.g., TIS) to cleavage cocktail |
| Aspartimide Formation | Fmoc deprotection or final cleavage | Addition of HOBt to deprotection solution; careful sequence design |
Traditional peptide synthesis is known for its heavy reliance on hazardous solvents and large excesses of reagents, making it a target for green chemistry initiatives. rsc.org
A significant portion of the waste generated during SPPS comes from solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have serious toxicity concerns. researchgate.net Research has demonstrated that propylene (B89431) carbonate can serve as a green polar aprotic solvent to replace DMF and DCM in both solution- and solid-phase peptide synthesis. rsc.orgresearchgate.net Studies have shown that Fmoc-protected amino acids can be used to prepare peptides in propylene carbonate with purity comparable to syntheses performed in DMF. rsc.orgresearchgate.net
Expanding the Scope of Applications in Chemical Biology
The unique properties of the homocysteine side chain make this compound a valuable tool for applications beyond simple peptide synthesis, particularly in the field of chemical biology.
Bioconjugation involves attaching molecules to biomolecules like peptides to create functional constructs for applications such as targeted drug delivery or diagnostics. chemimpex.comchemimpex.com The thiol group of the homocysteine side chain, exposed after the removal of the S-trityl group, serves as a versatile chemical handle for these modifications.
The ability of the thiol group to form stable disulfide bonds is a key feature leveraged in bioconjugation. chemimpex.com This allows for the linking of peptides containing homocysteine to other molecules, including proteins or surfaces that have accessible thiol or activated thiol groups. This strategy is crucial for creating cyclic peptides, which often exhibit enhanced stability and bioactivity, and for developing targeted drug delivery systems where the peptide guides a payload to a specific biological target. chemimpex.comchemimpex.com
The same chemical reactivity that makes homocysteine useful for bioconjugation also makes it ideal for the design of advanced research probes. These probes are essential for studying protein interactions, functions, and disease mechanisms. chemimpex.com
By incorporating this compound into a peptide sequence, a unique site is created for the specific attachment of reporter molecules such as fluorophores, biotin, or other labels. After synthesis and deprotection, the reactive thiol can be selectively modified without affecting other parts of the peptide. This allows researchers to create custom probes to track the localization of peptides within cells, to study receptor binding, or to investigate enzymatic activity, providing vital insights into complex biological processes. chemimpex.com
Innovative Methodologies for Characterization and Analysis
Accurate characterization and analysis are paramount to ensure the purity and structural integrity of both the this compound building block and the final peptides synthesized from it.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of Fmoc-protected amino acids. chemimpex.comchemimpex.com Analysis is typically performed using a reverse-phase column (e.g., octadecylsilane (B103800) bonded silica) with a gradient elution system, commonly consisting of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). google.com The strong UV absorbance of the Fmoc group allows for sensitive detection, typically at wavelengths around 220 nm or 254 nm. rsc.orggoogle.com
For structural confirmation, mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry provides a precise mass measurement, confirming the molecular weight of the compound. nih.gov 1H and 13C NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. nih.gov Additionally, during SPPS, the progress of the Fmoc deprotection step can be monitored in real-time by spectrophotometrically detecting the dibenzofulvene-piperidine adduct that is released. researchgate.net
| Analytical Technique | Purpose | Key Parameters |
| Reverse-Phase HPLC | Purity Assessment | C18 column, Acetonitrile/Water/TFA gradient, UV detection (220/254 nm) |
| Mass Spectrometry (ESI-TOF) | Molecular Weight Verification | Precise mass-to-charge ratio determination |
| NMR Spectroscopy (1H, 13C) | Structural Elucidation | Chemical shifts, coupling constants |
| UV-Vis Spectrophotometry | Reaction Monitoring | Detection of dibenzofulvene-piperidine adduct during SPPS |
Q & A
Q. What are the recommended storage conditions for Fmoc-S-trityl-D-Homocysteine to ensure stability during peptide synthesis?
this compound should be stored at 2–8°C in a dry environment to prevent degradation of the Fmoc (9-fluorenylmethoxycarbonyl) and trityl (triphenylmethyl) protecting groups. Prolonged exposure to moisture or elevated temperatures may lead to premature deprotection or aggregation. Purity should be verified via HPLC prior to use .
Q. How can researchers assess the purity and stereochemical integrity of this compound before incorporation into peptide sequences?
High-performance liquid chromatography (HPLC) with UV detection at 260–280 nm is standard for purity assessment (≥97% recommended). Chiral chromatography or circular dichroism (CD) spectroscopy should confirm the D-configuration to avoid unintended racemization. Mass spectrometry (MS) validates molecular weight (599.76 g/mol) and structural integrity .
Q. What is the role of the trityl (Trt) group in this compound during solid-phase peptide synthesis (SPPS)?
The trityl group protects the thiol side chain of homocysteine, preventing oxidation or undesired disulfide bond formation during synthesis. Unlike cysteine derivatives, homocysteine’s longer side chain and Trt protection minimize β-elimination risks under basic conditions (e.g., piperidine deprotection) .
Advanced Research Questions
Q. What experimental strategies mitigate racemization when incorporating this compound into peptide sequences?
Racemization is minimized by:
- Using coupling reagents like HATU or PyBOP at 0–4°C to reduce base-mediated side reactions.
- Limiting exposure to strong bases (e.g., DIEA) during activation.
- Confirming stereochemistry post-synthesis via chiral HPLC or X-ray crystallography. Homocysteine derivatives exhibit lower racemization propensity compared to cysteine due to reduced steric strain .
Q. How does this compound compare to cysteine derivatives in avoiding β-elimination during base-mediated deprotection?
The homocysteine backbone’s additional methylene group reduces steric strain, making it less prone to β-elimination under basic conditions (e.g., Fmoc deprotection with piperidine). In contrast, cysteine derivatives with Trt protection may still undergo partial degradation, requiring careful monitoring via LC-MS .
Q. What are the challenges in synthesizing peptides containing multiple this compound residues due to steric hindrance?
The bulky trityl group can reduce coupling efficiency in densely functionalized peptides. Strategies include:
Q. How can researchers troubleshoot low coupling efficiency of this compound in automated SPPS?
Low efficiency may arise from:
- Incomplete deprotection of the Fmoc group (validate with UV monitoring).
- Solvent incompatibility (use DMF or NMP for optimal solubility).
- Residual moisture (ensure anhydrous conditions via molecular sieves). If issues persist, pre-activate the amino acid with OxymaPure/DIC for 1–2 minutes before coupling .
Methodological Considerations
- Synthesis Protocols : Follow standard Fmoc-SPPS protocols with a Wang or Rink amide resin. Deprotect Fmoc groups with 20% piperidine/DMF (v/v), and cleave the final peptide with TFA cocktails containing scavengers (e.g., TIPS) to remove the trityl group .
- Analytical Validation : Combine HPLC, MS, and NMR (1H/13C) to confirm identity and purity. For disulfide-containing peptides, use Ellman’s assay post-deprotection to quantify free thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
